
N-(1-phenylpropyl)benzotriazol-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-phenylpropyl)benzotriazol-1-amine is a chemical compound with the molecular formula C15H16N4 and a molecular weight of 252.31 . . This compound is part of the benzotriazole family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of N-(1-phenylpropyl)benzotriazol-1-amine involves several steps. One common method includes the reaction of benzotriazole with an appropriate alkylating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
N-(1-phenylpropyl)benzotriazol-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where the benzotriazole ring is substituted with other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the benzotriazole ring .
Wissenschaftliche Forschungsanwendungen
N-(1-phenylpropyl)benzotriazol-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of N-(1-phenylpropyl)benzotriazol-1-amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context. The benzotriazole ring is known to interact with metal ions, which can influence various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
N-(1-phenylpropyl)benzotriazol-1-amine can be compared with other benzotriazole derivatives such as:
1H-Benzotriazole: A simpler compound with similar properties but different applications.
N-Phenylbenzotriazole: Another derivative with distinct chemical and biological activities.
N-Methylbenzotriazole: Known for its use in different industrial applications.
This compound is unique due to its specific alkylation pattern, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
132195-09-6 |
---|---|
Molekularformel |
C15H16N4 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
N-(1-phenylpropyl)benzotriazol-1-amine |
InChI |
InChI=1S/C15H16N4/c1-2-13(12-8-4-3-5-9-12)17-19-15-11-7-6-10-14(15)16-18-19/h3-11,13,17H,2H2,1H3 |
InChI-Schlüssel |
XCQZFQZVHZIPLA-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)NN2C3=CC=CC=C3N=N2 |
Kanonische SMILES |
CCC(C1=CC=CC=C1)NN2C3=CC=CC=C3N=N2 |
Synonyme |
alpha-EB N-alpha-ethylbenzyl-1-aminobenzotriazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.